Avridine

Catalog No.
S519873
CAS No.
35607-20-6
M.F
C43H90N2O2
M. Wt
667.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avridine

CAS Number

35607-20-6

Product Name

Avridine

IUPAC Name

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C43H90N2O2

Molecular Weight

667.2 g/mol

InChI

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3

InChI Key

WXNRAKRZUCLRBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

avridine, avridine phosphate (2:1), CP 20,961, CP 20961, CP-20,961, N,N-dioctyldecyl-N',N-bis(2-hydroxyethyl)propanediamine

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO

Description

The exact mass of the compound Avridine is 666.70023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nucleic Acid Staining

Acridine, also known as Acridine Orange, is a fluorescent dye commonly used in scientific research for staining nucleic acids like DNA and RNA. Its positively charged structure allows it to interact with the negatively charged phosphates in the backbone of nucleic acids. This interaction causes acridine to fluoresce under specific wavelengths of light, making it possible to visualize the location and distribution of nucleic acids within cells. Acridine staining is a valuable tool in various applications such as:

  • Flow cytometry: Acridine can be used to identify and quantify different cell populations based on their DNA content. This is particularly useful in studies of cell cycle progression and apoptosis (programmed cell death) [].
  • Microscopy: Acridine staining allows researchers to visualize the nucleus and cytoplasm of cells, aiding in the study of cellular morphology and nuclear abnormalities.
  • Fluorescence in situ hybridization (FISH): Acridine can be used as a counterstain in FISH experiments, helping to differentiate between specific DNA sequences and the overall cellular DNA.

Lysosome Staining

Acridine can also be used to stain lysosomes, which are cellular organelles responsible for waste disposal and degradation. The mechanism for this staining is not fully understood, but it is thought to involve the interaction of acridine with acidic components within lysosomes []. Acridine staining of lysosomes is helpful in studies of cellular autophagy (self-eating process) and lysosomal storage disorders [].

Photodynamic Therapy

Some Acridine derivatives have been explored for their potential use in photodynamic therapy (PDT), a treatment modality that utilizes light and a photosensitizer to kill cancer cells []. These Acridine derivatives can accumulate in cancer cells and upon exposure to specific light wavelengths, generate reactive oxygen species that damage the cells []. While still in the preclinical or early clinical trial stages, Acridine-based PDT holds promise as a treatment option for various cancers [].

Other Research Applications

Acridine's properties are also being explored in other areas of scientific research, including:

  • Development of new antimicrobial agents: Some Acridine derivatives exhibit antibacterial and antifungal activity, making them potential candidates for the development of new antibiotics and antifungals [].
  • Study of protein-nucleic acid interactions: Acridine derivatives can be used as probes to study the interactions between proteins and nucleic acids, which are crucial for many cellular processes.

Avridine is a synthetic compound belonging to the acridine family, which is characterized by its aromatic heterocyclic structure. Acridines, including Avridine, are known for their diverse biological activities and are often utilized in medicinal chemistry. Avridine specifically has gained attention for its potential applications in treating various diseases, particularly due to its ability to intercalate with DNA and influence genetic processes.

  • The precise mechanism by which avridine induces arthritis is not fully understood.
  • Research suggests it activates the immune system, leading to the production of inflammatory molecules and infiltration of immune cells into the joints, ultimately causing joint destruction [].
  • Avridine might also directly stimulate certain immune cells like neutrophils, contributing to the inflammatory response [].
  • Avridine is not intended for human or veterinary use [].
  • Studies indicate its toxicity in animals, causing inflammation and joint damage at the injection site [].
  • Due to its complex structure, potential allergic reactions or other unforeseen effects cannot be ruled out.

Important Note:

  • Avridine is a research tool and should only be handled by trained professionals in a laboratory setting following appropriate safety guidelines.
Typical of acridines:

  • N-Alkylation: This reaction occurs when Avridine reacts with alkyl halides, leading to the formation of alkyl acridinium salts.
  • Electrophilic Substitution: The compound can undergo electrophilic substitution at the 2- or 7-positions on the acridine ring, leading to derivatives such as 2-nitroavridine and 7-bromoavridine.
  • Nucleophilic Substitution: Nucleophiles tend to attack at the 9-position of Avridine due to its lower electron density compared to other positions.
  • Oxidation and Reduction: Avridine can be oxidized to form acridone derivatives, while reduction reactions can yield 9,10-dihydroavridine.

Avridine demonstrates significant biological activity, particularly as an antitumor agent. Its mechanism of action primarily involves intercalation into DNA, which disrupts replication and transcription processes. This property makes it a candidate for cancer therapy. Additionally, Avridine has shown antibacterial and antiviral properties, contributing to its potential use in treating infections.

Several synthesis methods for Avridine have been established:

  • Bernthsen Synthesis: Involves heating diphenylamine with a carboxylic acid in the presence of zinc chloride, yielding Avridine through a condensation reaction.
  • Friedlander Synthesis: This method treats anthranilic acid salts with cyclohexenones under heat to produce methylated acridine derivatives.
  • Reductive Alkylation: Under ultraviolet light, Avridine can react with n-pentanoic acid, leading to the formation of n-butyl derivatives.

Avridine has several applications in medicinal chemistry:

  • Anticancer Agent: Its ability to intercalate with DNA makes it a promising candidate for developing anticancer drugs.
  • Antimicrobial Agent: The compound's antibacterial properties allow for potential use in treating bacterial infections.
  • Research Tool: Avridine is utilized in molecular biology studies to investigate DNA interactions and mutations.

Studies on the interactions of Avridine with biological molecules have revealed its capacity to bind effectively to DNA. This binding is facilitated through π–π stacking interactions and hydrogen bonding, which not only disrupts DNA structure but also affects gene expression. Research indicates that Avridine can induce frameshift mutations in genetic material, highlighting its role as a mutagenic agent.

Avridine shares structural similarities with several other compounds within the acridine family. Here are some notable comparisons:

CompoundUnique FeaturesBiological Activity
AcridineBasic structure; weakly basic; used in dyesAntiseptic, antimalarial
ProflavineContains two amino groups; effective against bacteriaAntiseptic, used in wound healing
AcriflavineA derivative of proflavine; used in veterinary medicineAntiseptic, antifungal
9-AminoacridineContains an amino group at position 9; enhances solubilityAntitumor properties

Avridine's uniqueness lies in its specific intercalative properties and potential as an anticancer agent, distinguishing it from other acridine derivatives that may have different mechanisms or applications.

Molecular Structure and Physicochemical Properties

Avridine is a synthetic amino alcohol compound with the molecular formula C₄₃H₉₀N₂O₂ and a molecular weight of 667.2 grams per mole [1] [2] [3]. The compound exhibits a complex structure featuring two octadecyl chains, a propyl bridge, and terminal hydroxyethyl groups. Its International Union of Pure and Applied Chemistry name is 2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol [3].

The molecular structure consists of a central nitrogen atom bonded to two long-chain octadecyl groups (C₁₈H₃₇), connected through a three-carbon propyl chain to a secondary nitrogen atom that bears two hydroxyethyl substituents [1] [2] [4] [3]. This structural arrangement creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, contributing to its unique physicochemical properties.

Structural Conformation and Stability Analysis

The molecular architecture of Avridine presents significant conformational flexibility due to the presence of 42 rotatable bonds [3]. This high degree of rotational freedom is attributed to the long aliphatic chains and the flexible linker regions within the molecule. The conformational analysis reveals that the compound exists as a highly flexible system, as evidenced by the prohibition of three-dimensional conformer generation in computational databases due to excessive molecular flexibility [3].

The structural stability of Avridine is influenced by several factors. The topological polar surface area of 46.9 Ų indicates moderate polarity concentrated in the amino alcohol regions [3]. The compound contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, which contribute to intermolecular interactions and structural stability [3]. The heavy atom count of 47 reflects the substantial molecular size and complexity [3].

The molecular complexity value of 504 indicates a highly sophisticated chemical structure [3]. The absence of defined stereochemical centers suggests that the compound does not exhibit optical isomerism, which simplifies its structural characterization and synthesis requirements [3].

Solubility and Partition Coefficients

Avridine exhibits distinctive solubility characteristics that reflect its amphiphilic nature. The compound demonstrates limited aqueous solubility but shows enhanced dissolution in dimethyl sulfoxide at concentrations of 5 milligrams per milliliter or greater when heated to 60 degrees Celsius for five minutes [2] [4] [3]. This temperature-dependent solubility behavior indicates the presence of intermolecular interactions that must be overcome through thermal energy input.

The partition coefficient properties of Avridine are dominated by its lipophilic character. The calculated XLogP3-AA value of 17 indicates extremely high lipophilicity [3], which is consistent with the presence of two long octadecyl chains. This high lipophilicity suggests preferential partitioning into organic phases and limited water solubility.

The predicted acid dissociation constant (pKa) of 14.41±0.10 indicates that the amino groups in Avridine are relatively weak bases under physiological conditions [2] [4] [3]. This weak basicity is attributed to the steric hindrance imposed by the bulky octadecyl substituents and the inductive effects of the surrounding molecular framework.

Synthetic Pathways and Optimization

The synthesis of Avridine involves multi-step chemical transformations that require careful optimization to achieve industrial-scale production efficiency. The primary synthetic route involves the formation of the dioctadecyl propanediamine framework followed by functionalization with hydroxyethyl groups.

Industrial-Scale Production Methods

The industrial synthesis of Avridine follows a well-established synthetic pathway that begins with the preparation of 3-(dioctadecylamino)propionitrile through the reaction of dioctadecylamine with acrylonitrile [4]. This initial step involves heating the reactants under reflux conditions for eighteen hours, followed by concentration and purification procedures to obtain the intermediate compound.

The key transformation in Avridine synthesis involves the catalytic hydrogenation of 3-(dioctadecylamino)propionitrile to produce N,N-dioctadecyl-1,3-propanediamine [4]. This reaction is conducted in a two-gallon autoclave system using the following optimized conditions:

  • Catalyst: Raney nickel (20 grams dry basis)
  • Solvent: Ethanol (3750 milliliters) containing anhydrous ammonia (100 grams)
  • Substrate: 3-(dioctadecylamino)propionitrile (100 grams)
  • Pressure: 250 pounds per square inch hydrogen
  • Temperature: 70 degrees Celsius
  • Reaction time: 1.5 hours

The reaction system is purged with nitrogen followed by hydrogen before sealing and pressurization [4]. The temperature is maintained at 70 degrees Celsius until hydrogen absorption ceases, indicating completion of the reduction reaction. The catalyst is subsequently removed by filtration, and the reaction mixture is concentrated under vacuum to yield the desired dioctadecyl propanediamine intermediate.

The industrial process employs Raney nickel as the preferred catalyst due to its high activity and selectivity for nitrile reduction reactions [5] [6]. The catalyst preparation involves treating nickel-aluminum alloys with alkali solutions followed by water washing to remove aluminum components [6]. The resulting catalyst exhibits enhanced stability and uniform activity suitable for large-scale hydrogenation processes [6].

The final functionalization step involves the reaction of N,N-dioctadecyl-1,3-propanediamine with ethylene oxide or related hydroxyethylating agents to introduce the terminal hydroxyethyl groups [4]. This reaction is typically conducted under controlled temperature and pressure conditions to ensure selective N-alkylation without side reactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

17

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

666.70023012 g/mol

Monoisotopic Mass

666.70023012 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P9J7O7YNSW

MeSH Pharmacological Classification

Adjuvants, Immunologic

Other CAS

35607-20-6

Wikipedia

Avridine

Dates

Modify: 2023-08-15
1: Megid J, Peraçoli MT, Curi PR, Zanetti CR, Cabrera WH, Vassao R, Ito FH. Effect of bacillus of Calmette-Guérin, avridine and Propionibacterium acnes as immunomodulators on rabies in mice. Rev Inst Med Trop Sao Paulo. 1999 Mar-Apr;41(2):107-14. PubMed PMID: 10413958.
2: Megid J, Peraçolli MT, Curi PR, Zanetti CR, Cabrera WH, Vassao R, Ito FH. Effect of the bacillus of Calmette-Guérin, Propionibacter acnes and avridine as immunomodulators in antirabies vaccination of mice using the Fuenzalida-Palacios mouse brain vaccine. Vaccine. 1999 May 14;17(19):2446-52. PubMed PMID: 10392627.
3: Wigdorovitz A, Zamorano P, Borca MV, Sadir AM. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: avridine and a water soluble fraction of Mycobacterium sp. Vaccine. 1998 Oct;16(17):1627-32. PubMed PMID: 9713938.
4: Lorentzen JC, Klareskog L. Comparative susceptibility of DA, LEW, and LEW.1AV1 rats to arthritis induced with different arthritogens: mineral oil, mycobacteria, muramyl dipeptide, avridine and rat collagen type II. Transplant Proc. 1997 May;29(3):1692-3. PubMed PMID: 9142235.

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